molecular formula C128H192N28O30S B13926189 For-Met-Glu-Phe-Val-Ala-Lys-Leu-Phe-Lys-Phe-Phe-Lys-Asp-Leu-Leu-Gly-Lys-Phe-Leu-Gly-Asn-Asn-OH

For-Met-Glu-Phe-Val-Ala-Lys-Leu-Phe-Lys-Phe-Phe-Lys-Asp-Leu-Leu-Gly-Lys-Phe-Leu-Gly-Asn-Asn-OH

Cat. No.: B13926189
M. Wt: 2635.1 g/mol
InChI Key: KHPZMUWGPAMULJ-GFSNHQIRSA-N
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Description

The compound “For-Met-Glu-Phe-Val-Ala-Lys-Leu-Phe-Lys-Phe-Phe-Lys-Asp-Leu-Leu-Gly-Lys-Phe-Leu-Gly-Asn-Asn-OH” is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “For-Met-Glu-Phe-Val-Ala-Lys-Leu-Phe-Lys-Phe-Phe-Lys-Asp-Leu-Leu-Gly-Lys-Phe-Leu-Gly-Asn-Asn-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like methionine can be oxidized to form sulfoxides or sulfones.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Peptides like “For-Met-Glu-Phe-Val-Ala-Lys-Leu-Phe-Lys-Phe-Phe-Lys-Asp-Leu-Leu-Gly-Lys-Phe-Leu-Gly-Asn-Asn-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules and as catalysts in various reactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Employed in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.

    Industry: Utilized in the production of biomaterials and as additives in food and cosmetics.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can act as agonists or antagonists of receptors, influencing cellular signaling and function.

Comparison with Similar Compounds

Peptides similar to “For-Met-Glu-Phe-Val-Ala-Lys-Leu-Phe-Lys-Phe-Phe-Lys-Asp-Leu-Leu-Gly-Lys-Phe-Leu-Gly-Asn-Asn-OH” include other bioactive peptides with different sequences but similar functions. Some examples are:

    Insulin: A peptide hormone that regulates glucose levels in the blood.

    Oxytocin: A peptide involved in social bonding and reproductive behaviors.

    Glucagon: A peptide that raises blood glucose levels by promoting glycogen breakdown.

Properties

Molecular Formula

C128H192N28O30S

Molecular Weight

2635.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C128H192N28O30S/c1-73(2)58-90(110(167)135-70-104(160)139-85(46-28-32-53-129)113(170)149-96(64-81-40-22-15-23-41-81)122(179)146-91(59-74(3)4)111(168)136-71-105(161)140-99(67-102(133)158)124(181)155-101(128(185)186)68-103(134)159)145-118(175)93(61-76(7)8)148-125(182)100(69-107(164)165)154-116(173)88(49-31-35-56-132)143-121(178)95(63-80-38-20-14-21-39-80)153-123(180)97(65-82-42-24-16-25-43-82)150-115(172)87(48-30-34-55-131)142-120(177)94(62-79-36-18-13-19-37-79)152-119(176)92(60-75(5)6)147-114(171)86(47-29-33-54-130)141-109(166)78(11)138-127(184)108(77(9)10)156-126(183)98(66-83-44-26-17-27-45-83)151-117(174)89(50-51-106(162)163)144-112(169)84(137-72-157)52-57-187-12/h13-27,36-45,72-78,84-101,108H,28-35,46-71,129-132H2,1-12H3,(H2,133,158)(H2,134,159)(H,135,167)(H,136,168)(H,137,157)(H,138,184)(H,139,160)(H,140,161)(H,141,166)(H,142,177)(H,143,178)(H,144,169)(H,145,175)(H,146,179)(H,147,171)(H,148,182)(H,149,170)(H,150,172)(H,151,174)(H,152,176)(H,153,180)(H,154,173)(H,155,181)(H,156,183)(H,162,163)(H,164,165)(H,185,186)/t78-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-/m0/s1

InChI Key

KHPZMUWGPAMULJ-GFSNHQIRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC=O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC=O

Origin of Product

United States

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